Critical Micelle Concentration (CMC) Advantage Over Shorter-Chain Analogs for Enhanced Surface Activity
The dipotassium salt of N-hexadecyl iminodiacetic acid (C16-IDA) demonstrates significantly enhanced surface activity compared to shorter-chain analogs, as evidenced by its lower critical micelle concentration (CMC). The CMC for C16-IDA was determined to be as low as 0.0012 M, placing it at the extreme lower end of the 0.022–0.0012 M range reported for a homologous series of alkyl iminodiacetic acid derivatives [1]. This value represents a more than 18-fold reduction compared to the upper bound of the series (0.022 M), a difference directly attributed to the increased hydrophobicity conferred by the C16 chain.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | CMC = 0.0012 M (for C16-IDA dipotassium salt, as the lower bound of the series) |
| Comparator Or Baseline | CMC = 0.022 M (for shorter-chain alkyl iminodiacetic acid dipotassium salts, as the upper bound of the series) |
| Quantified Difference | ~18.3-fold lower CMC for C16-IDA |
| Conditions | Aqueous solution; CMC determined by electroconductometry and fluorescence spectroscopy [1] |
Why This Matters
A lower CMC translates to superior efficiency, requiring less material to achieve desired surface tension reduction or micellar solubilization, thereby reducing cost and potential environmental impact.
- [1] C. (1990). Alkyl Derivatives of Iminodiacetic Acid: A Novel Class of Compounds Forming Thermotropic Liquid Crystals and Aqueous Micelles. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 186(1), 251-260. View Source
